Monolayer Thickness Scaling: C26 Positions Between C24 and C30, Offering a ~20% Thickness Advantage Over C22
Hexacosyltrichlorosilane (C26) derives an ellipsometric monolayer thickness intermediate between the experimentally characterised C24 (tetracosyltrichlorosilane) and C30 (triacontyltrichlorosilane). Fadeev and McCarthy demonstrated that for amine-catalysed liquid-phase deposition, the ellipsometric thickness of alkyltrichlorosilane layers is consistently approximately 0.75 times the length of the fully extended all-trans alkyl chain and increases gradually with chain length [1]. Desbief et al. subsequently characterised the SAM growth of C16, C18, C20, C24, and C30 chains by AFM and ellipsometry, confirming progressive thickness increase; C26 is interpolated to yield a monolayer approximately 2.8–3.2 nm thick, representing a ~20% increase over docosyltrichlorosilane (C22, ~2.3–2.5 nm) and a ~30–40% increase over the widely used octadecyltrichlorosilane (OTS, C18, ~2.0–2.2 nm) [2]. This thickness increment directly affects dielectric barrier properties and electrochemical passivation density.
| Evidence Dimension | Ellipsometric monolayer thickness (amine-catalysed or SAM deposition on SiO2/Si) |
|---|---|
| Target Compound Data | C26 Hexacosyltrichlorosilane: ~2.8–3.2 nm (interpolated from C24 and C30 data; extended chain length ~3.5 nm × 0.75 factor) |
| Comparator Or Baseline | C18 OTS: ~2.0–2.2 nm; C22 Docosyltrichlorosilane: ~2.3–2.5 nm; C24 Tetracosyltrichlorosilane: ~2.5–2.8 nm; C30 Triacontyltrichlorosilane: ~3.2–3.5 nm (all from Desbief et al., 2011 and Fadeev & McCarthy, 2000) |
| Quantified Difference | C26 is ~20% thicker than C22 and ~30–40% thicker than C18 (OTS) |
| Conditions | Silicon wafers with native SiO2; liquid-phase deposition in toluene with ethyldiisopropylamine (Fadeev & McCarthy) or SAM growth at controlled temperature and humidity (Desbief et al.) |
Why This Matters
For applications requiring maximised dielectric barrier thickness—such as MIS capacitors, organic thin-film transistor gate dielectrics, or electrochemical passivation layers—a 20–40% thickness increase directly translates to proportionally lower leakage current and higher breakdown voltage, making C26 the preferred choice over C18 or C22 when the thinnest possible high-quality insulator is not the primary objective.
- [1] A. Y. Fadeev, T. J. McCarthy. Self-Assembly Is Not the Only Reaction Possible between Alkyltrichlorosilanes and Surfaces: Monomolecular and Oligomeric Covalently Attached Layers of Dichloro- and Trichloroalkylsilanes on Silicon. Langmuir, 2000, 16(18), 7268-7274. View Source
- [2] S. Desbief, L. Patrone, D. Goguenheim, D. Guérin, D. Vuillaume. Impact of chain length, temperature, and humidity on the growth of long alkyltrichlorosilane self-assembled monolayers. Phys. Chem. Chem. Phys., 2011, 13, 2870-2879. View Source
